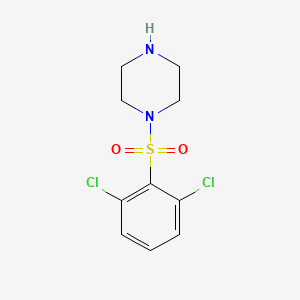
1-((2,6-Dichlorophenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,6-Dichlorophenyl)sulfonyl)piperazine is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperazine ring substituted with a 2,6-dichlorophenylsulfonyl group. This compound is often used in biochemical research, particularly in the study of proteomics .
Preparation Methods
The synthesis of 1-((2,6-Dichlorophenyl)sulfonyl)piperazine involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ugi reaction: This multicomponent reaction is another route for synthesizing piperazine derivatives.
Ring opening of aziridines: Under the action of N-nucleophiles, aziridines can be opened to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition to form piperazine rings.
Parallel solid-phase synthesis and photocatalytic synthesis: These methods are also employed for the synthesis of substituted piperazines.
Chemical Reactions Analysis
1-((2,6-Dichlorophenyl)sulfonyl)piperazine undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions: Reagents such as DBU, PhSH, and sulfonium salts are commonly used in these reactions
Major products: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and various substituted piperazines
Scientific Research Applications
1-((2,6-Dichlorophenyl)sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various piperazine derivatives, which are important in medicinal chemistry.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2,6-Dichlorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular targets: The compound targets proteins and enzymes involved in various biochemical pathways.
Pathways involved: It can modulate pathways related to proteomics and enzymatic functions.
Comparison with Similar Compounds
1-((2,6-Dichlorophenyl)sulfonyl)piperazine can be compared with other similar compounds:
Similar compounds: These include 1-(2,3-dichlorophenyl)piperazine and 1-(2,6-difluorophenyl)sulfonylpiperazine
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and diverse applications make it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C10H12Cl2N2O2S |
|---|---|
Molecular Weight |
295.18 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14/h1-3,13H,4-7H2 |
InChI Key |
UIEZGAMKNSOGET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11750955.png)
amine hydrochloride](/img/structure/B11750975.png)
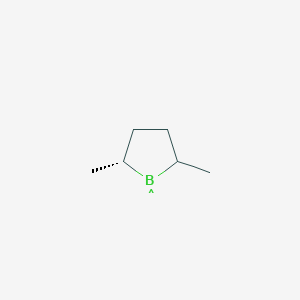
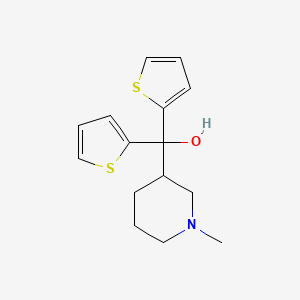
![1-(difluoromethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11750993.png)
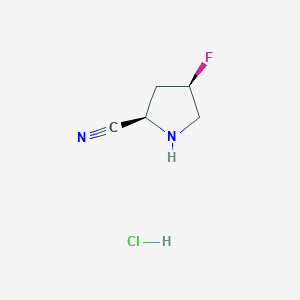
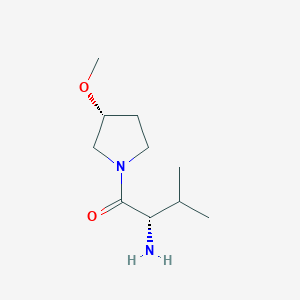
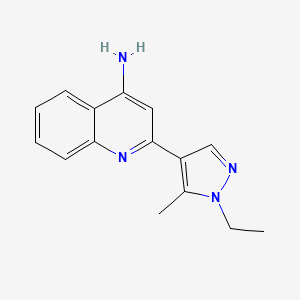
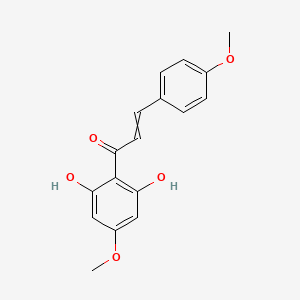
![17-Ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B11751024.png)
![3-cyclopropyl-N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11751025.png)
![(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B11751026.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751028.png)
